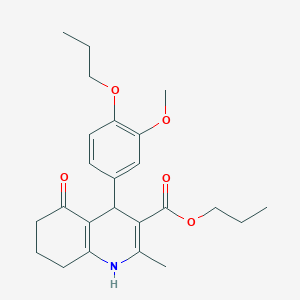![molecular formula C26H17N3O B11701899 N-[(3Z)-2-(1H-benzimidazol-2-yl)-3H-benzo[f]chromen-3-ylidene]aniline](/img/structure/B11701899.png)
N-[(3Z)-2-(1H-benzimidazol-2-yl)-3H-benzo[f]chromen-3-ylidene]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-N-PHENYL-3H-BENZO[F]CHROMEN-3-IMINE: is a complex organic compound that belongs to the class of heterocyclic compounds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-N-PHENYL-3H-BENZO[F]CHROMEN-3-IMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodiazole Moiety: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Synthesis of Benzo[f]chromene: This involves the cyclization of appropriate precursors such as 2-hydroxybenzaldehyde with phenylacetic acid derivatives under basic conditions.
Coupling Reaction: The final step involves coupling the benzodiazole and benzo[f]chromene moieties through a condensation reaction, often facilitated by catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazole moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: N-oxides and hydroxylated derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry
In chemistry, (3Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-N-PHENYL-3H-BENZO[F]CHROMEN-3-IMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to its chromophoric properties. It can be used in imaging techniques to study cellular processes and molecular interactions.
Medicine
Medically, the compound is investigated for its potential therapeutic properties. Its structure suggests possible applications as an anti-cancer or anti-inflammatory agent, although further research is needed to confirm these effects.
Industry
In the industrial sector, (3Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-N-PHENYL-3H-BENZO[F]CHROMEN-3-IMINE is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of (3Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-N-PHENYL-3H-BENZO[F]CHROMEN-3-IMINE involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with DNA or proteins, leading to changes in their function. The benzodiazole moiety can intercalate with DNA, while the chromene structure may interact with protein active sites, inhibiting their activity.
相似化合物的比较
Similar Compounds
(3Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-N-PHENYL-3H-BENZO[E]CHROMEN-3-IMINE: Similar structure but with a different chromene isomer.
(3Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-N-PHENYL-3H-BENZO[G]CHROMEN-3-IMINE: Another isomer with a different chromene ring fusion.
Uniqueness
The uniqueness of (3Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-N-PHENYL-3H-BENZO[F]CHROMEN-3-IMINE lies in its specific fusion of benzodiazole and benzo[f]chromene, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring precise molecular interactions, such as in drug design and materials science.
属性
分子式 |
C26H17N3O |
|---|---|
分子量 |
387.4 g/mol |
IUPAC 名称 |
2-(1H-benzimidazol-2-yl)-N-phenylbenzo[f]chromen-3-imine |
InChI |
InChI=1S/C26H17N3O/c1-2-9-18(10-3-1)27-26-21(25-28-22-12-6-7-13-23(22)29-25)16-20-19-11-5-4-8-17(19)14-15-24(20)30-26/h1-16H,(H,28,29) |
InChI 键 |
IEOORXAQXANJJY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC4=CC=CC=C43)C5=NC6=CC=CC=C6N5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-decyl-8-[(2-hydroxypropyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11701822.png)
![1-N',5-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]pentanedihydrazide](/img/structure/B11701823.png)
![Ethyl 2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11701827.png)
![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11701828.png)
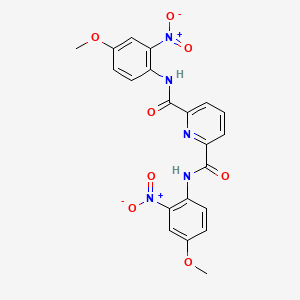
![4-bromo-N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}benzamide](/img/structure/B11701842.png)
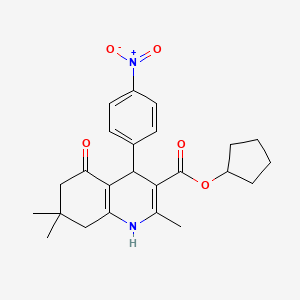
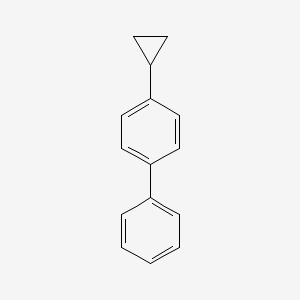
![2-{(2Z)-2-[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzonitrile](/img/structure/B11701860.png)
![(5E)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11701865.png)
![6-[(2Z)-2-[(5-Nitrofuran-2-YL)methylidene]hydrazin-1-YL]-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11701873.png)
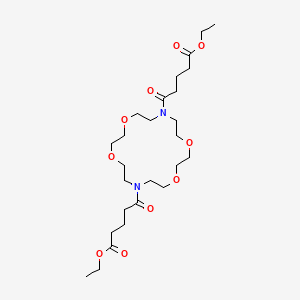
![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide](/img/structure/B11701894.png)
